molecular formula C13H13NO3 B2741070 5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1226059-85-3

5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2741070
M. Wt: 231.251
InChI Key: YBGYCFKTAQSUDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid” would be determined by the arrangement of its functional groups. The compound would have a pyrrole ring, a methoxyphenyl group, a methyl group, and a carboxylic acid group .

Scientific Research Applications

Synthesis and Reactivity

  • Research into the synthesis and reactivity of pyrrole derivatives highlights the versatility of these compounds in organic synthesis. For instance, the rearrangement of certain furan and indole derivatives under specific conditions results in pyrrole-4-carboxylic acids, showcasing the chemical flexibility and potential of pyrrole compounds in synthesizing new molecules with high yields. This adaptability underscores the significance of pyrrole derivatives in medicinal chemistry and drug development processes (Станкявичyс et al., 2013).

Antimicrobial and Antifungal Activity

  • The synthesis of novel pyrrole derivatives and their evaluation as antimicrobial agents indicates the potential of these compounds in the development of new therapeutic agents. Pyrrole chalcone derivatives, in particular, have shown significant antimicrobial and antifungal activities, suggesting that these compounds can serve as a basis for designing new drugs to combat resistant strains of bacteria and fungi (Hublikar et al., 2019).

Corrosion Inhibition

  • Pyrrole derivatives also find applications in materials science, particularly in corrosion inhibition. Studies have shown that certain pyrrole-based compounds are effective corrosion inhibitors for mild steel in acidic environments. These findings are crucial for the development of safer and more efficient corrosion inhibitors, which can extend the lifespan of metal structures and components in industrial applications (Verma et al., 2015).

Synthesis of Heterocyclic Compounds

  • The ability to synthesize a wide range of heterocyclic compounds from pyrrole derivatives underlines their importance in the discovery of new drugs and materials. For example, the transformation of isoxazoles to pyrroles under specific catalysis opens new pathways for creating pyrrole-containing compounds with potential applications in pharmaceuticals and organic materials (Galenko et al., 2015).

properties

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-11(13(15)16)7-12(14-8)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGYCFKTAQSUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

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